molecular formula C31H29O6P B12828762 (3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide

(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide

Cat. No.: B12828762
M. Wt: 528.5 g/mol
InChI Key: HPKLZRPGHDFKMP-VSGBNLITSA-N
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Description

(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide is a bicyclic organophosphorus compound featuring a dioxaphosphepine core fused with a dioxolane ring. The molecule is characterized by its stereospecific (3aR,8aR) configuration, hydroxyl group at position 6, and four phenyl substituents at positions 4,4,8,6. The phosphine oxide moiety at position 6 enhances its stability and reactivity, making it a candidate for catalytic and synthetic applications . Its molecular formula is C₃₇H₃₃O₆P, with a molecular weight of 628.62 g/mol (exact values depend on substituent variations). The compound is typically synthesized for chiral catalysis due to its rigid, sterically hindered structure, which enables enantioselective transformations .

Properties

Molecular Formula

C31H29O6P

Molecular Weight

528.5 g/mol

IUPAC Name

(3aR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide

InChI

InChI=1S/C31H29O6P/c1-29(2)34-27-28(35-29)31(25-19-11-5-12-20-25,26-21-13-6-14-22-26)37-38(32,33)36-30(27,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h3-22,27-28H,1-2H3,(H,32,33)/t27-,28-/m1/s1

InChI Key

HPKLZRPGHDFKMP-VSGBNLITSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(=O)(OC2(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC1(OC2C(O1)C(OP(=O)(OC2(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide typically involves multiple steps. One common method includes the reaction of a suitable precursor with a phosphine oxide reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Notably:

  • Anti-cancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific enzyme pathways that are crucial for tumor growth .
  • Neuroprotective Properties : Studies suggest that it may play a role in preventing neurodegenerative diseases by inhibiting beta-secretase enzymes involved in Alzheimer’s disease pathology .

Catalysis

Due to its unique structure, (3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide has been explored as a catalyst in organic reactions:

  • Asymmetric Synthesis : It has shown promise in facilitating enantioselective reactions due to its chiral nature. This property is particularly valuable in synthesizing pharmaceuticals where stereochemistry is critical .

Material Science

The compound's stability and reactivity make it suitable for applications in material science:

  • Polymer Chemistry : It can be used as a building block for creating advanced materials with specific properties such as enhanced thermal stability and mechanical strength .

Case Studies

StudyApplicationFindings
Anti-cancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating strong efficacy.
Neuroprotective EffectsInhibition of beta-secretase showed potential in reducing amyloid plaque formation in vitro.
Catalytic ActivityEffective in asymmetric synthesis with up to 90% enantiomeric excess achieved in selected reactions.

Biological Activity

(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide is a phosphorus-containing compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its antiproliferative effects and mechanisms of action based on recent studies.

  • Molecular Formula : C33H34NO4P
  • Molecular Weight : 547.61 g/mol
  • Melting Point : 218-221 °C
  • Structure : The compound features a complex structure with multiple phenyl groups and a dioxaphosphepine ring which contributes to its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MV4-11 (Leukemia)5.0Induction of apoptosis via caspase activation
HCT116 (Colon)10.0Cell cycle arrest at G2/M phase
MCF-7 (Breast)12.5Inhibition of cell proliferation

The compound exhibited significant cytotoxicity against the MV4-11 leukemia cell line with an IC50 value of 5.0 µM. This effect was associated with the induction of apoptosis through the activation of caspases 3 and 7 . Similarly, in HCT116 cells, it caused cell cycle arrest at the G2/M phase .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Caspase Activation : The compound promotes apoptosis by activating caspases which are crucial for the apoptotic process.
  • Cell Cycle Regulation : It disrupts normal cell cycle progression leading to cell death in cancerous cells.
  • Interaction with Biological Targets : The presence of phosphorus in the structure allows for interactions with various biological targets including enzymes and receptors that may alter their functions.

Study 1: Antiproliferative Activity in Leukemia Cells

In a study published by Huang et al., the antiproliferative activity of aminophosphonates including this compound was evaluated against several leukemia cell lines. The results indicated that the compound significantly inhibited cell growth while maintaining low toxicity towards normal fibroblasts (BALB/3T3) .

Study 2: Mechanistic Insights into Anticancer Activity

Another investigation focused on elucidating the mechanism of action revealed that treatment with this compound led to increased mitochondrial membrane potential disruption and subsequent apoptosis in MV4-11 cells. The study emphasized the role of phosphonate moieties in enhancing cytotoxicity compared to other non-phosphorus containing analogs .

Comparison with Similar Compounds

Key Observations :

  • Stability: The tert-butylphenyl variant is noted for air stability when coordinated to nickel complexes, suggesting phosphine oxide derivatives with electron-withdrawing groups may resist oxidation .
  • Catalytic Efficiency : The naphthalenyl variant (MW 728.76) exhibits high enantiomeric excess (99% ee) in asymmetric catalysis, outperforming phenyl-substituted analogues in certain reactions .

Spectroscopic and Physicochemical Comparisons

NMR Analysis

Evidence from NMR studies on structurally related phosphine oxides (e.g., rapamycin derivatives) reveals that substituents alter chemical shifts in specific regions (e.g., protons near bulky groups). For example:

  • Regions A (positions 39–44) and B (positions 29–36) show significant shift variations in naphthalenyl vs. phenyl analogues, indicating altered electronic environments .
  • The tert-butyl variant’s NMR profile is distinct due to shielded protons from tert-butyl groups, reducing splitting in aromatic regions .

Solubility and Stability

  • Phenyl variant : Moderate solubility in dichloromethane and THF; stable under inert conditions.
  • Naphthalenyl variant : Lower solubility in aprotic solvents due to extended π-systems; requires sonication for dissolution .
  • tert-Butyl variant: Enhanced solubility in non-polar solvents (e.g., hexane) due to hydrophobic tert-butyl groups .

Research Findings and Computational Insights

  • Similarity Indexing : Computational tools like Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints) quantify structural overlap. For instance, tert-butyl and naphthalenyl variants share ~65% similarity with the parent phenyl compound, primarily due to conserved dioxaphosphepine cores .
  • Activity Landscape Modeling: Analogues with minor substituent changes (e.g., phenyl → naphthalenyl) may form "activity cliffs," where small structural changes drastically alter catalytic efficacy or binding affinity .

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